N-ethyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
N-ethyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Acylation and Alkylation: The final steps involve the acylation of the pyridazinone core with an acyl chloride or anhydride, followed by alkylation with ethyl halides to introduce the N-ethyl and N-(m-tolyl) groups.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, optimized for yield and purity. These methods may include:
Catalytic Hydrogenation: To reduce any intermediate nitro groups to amines.
Column Chromatography: For purification of the final product.
Recrystallization: To achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
- N-ethyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
- N-ethyl-2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
Uniqueness
The uniqueness of N-ethyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide lies in the presence of the 4-fluorophenyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C21H20FN3O2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-ethyl-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H20FN3O2/c1-3-24(18-6-4-5-15(2)13-18)21(27)14-25-20(26)12-11-19(23-25)16-7-9-17(22)10-8-16/h4-13H,3,14H2,1-2H3 |
InChI Key |
HIHSGXQUHKADGE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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